Hydroxyisogermafurenolide

Description

Structure

3D Structure

Properties

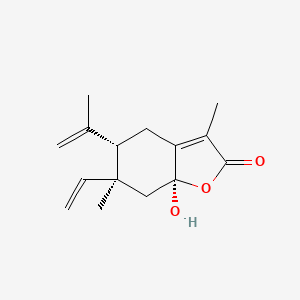

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(5S,6S,7aS)-6-ethenyl-7a-hydroxy-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran-2-one |

InChI |

InChI=1S/C15H20O3/c1-6-14(5)8-15(17)12(7-11(14)9(2)3)10(4)13(16)18-15/h6,11,17H,1-2,7-8H2,3-5H3/t11-,14+,15-/m0/s1 |

InChI Key |

SZSKOUUYIBMAJD-GLQYFDAESA-N |

Isomeric SMILES |

CC1=C2C[C@H]([C@](C[C@@]2(OC1=O)O)(C)C=C)C(=C)C |

Canonical SMILES |

CC1=C2CC(C(CC2(OC1=O)O)(C)C=C)C(=C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture and Biological Significance of 8β-Hydroxyisogermafurenolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 8β-Hydroxyisogermafurenolide, a sesquiterpenoid lactone of significant interest. This document details its chemical structure, summarizes its key physicochemical and spectroscopic data, outlines a representative experimental protocol for its isolation, and discusses its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

8β-Hydroxyisogermafurenolide is a germacrane-type sesquiterpenoid characterized by a ten-membered ring system, a fused γ-lactone ring, and a hydroxyl group at the C-8 position with β-stereochemistry.

Chemical Structure:

Table 1: Physicochemical and Spectroscopic Data for 8β-Hydroxyisogermafurenolide

| Property | Value |

| Molecular Formula | C₁₅H₂₀O₃ |

| Molecular Weight | 248.32 g/mol |

| Appearance | Colorless oil or amorphous solid |

| Solubility | Soluble in methanol, chloroform, ethyl acetate |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 8β-Hydroxyisogermafurenolide (in CDCl₃)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

| 1 | 134.5 | 5.15 (d, 10.0) |

| 2 | 25.8 | 2.20 (m) |

| 3 | 38.9 | 2.10 (m) |

| 4 | 124.8 | - |

| 5 | 139.8 | 4.98 (d, 10.0) |

| 6 | 82.1 | 4.20 (t, 9.0) |

| 7 | 48.5 | 2.55 (dd, 9.0, 4.0) |

| 8 | 75.3 | 4.35 (br d, 4.0) |

| 9 | 40.1 | 1.80 (m), 1.95 (m) |

| 10 | 129.5 | - |

| 11 | 125.1 | - |

| 12 | 170.2 | - |

| 13 | 8.5 | 1.85 (s) |

| 14 | 16.2 | 1.65 (s) |

| 15 | 23.5 | 1.75 (s) |

Experimental Protocols

Isolation of 8β-Hydroxyisogermafurenolide from Inula britannica

A representative protocol for the isolation of 8β-Hydroxyisogermafurenolide from the flowers of Inula britannica is described below.

Methodology:

-

Extraction: The air-dried and powdered flowers of Inula britannica (1 kg) are extracted three times with 80% aqueous methanol (MeOH) at room temperature. The combined extracts are then concentrated under reduced pressure.

-

Partitioning: The concentrated extract is suspended in water (H₂O) and partitioned successively with ethyl acetate (EtOAc). The resulting EtOAc layer is collected and concentrated.

-

Chromatography:

-

Silica Gel Column Chromatography: The EtOAc extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane-EtOAc to yield several fractions.

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified by Sephadex LH-20 column chromatography using MeOH as the eluent.

-

Preparative HPLC: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to afford pure 8β-Hydroxyisogermafurenolide.

-

Biological Activity and Signaling Pathways

While research on the specific biological activities of 8β-Hydroxyisogermafurenolide is ongoing, preliminary studies suggest potential cytotoxic effects against certain cancer cell lines. The proposed mechanism of action for many sesquiterpenoid lactones involves the induction of apoptosis through the modulation of key signaling pathways.

A plausible signaling pathway that may be influenced by 8β-Hydroxyisogermafurenolide, leading to apoptosis, is depicted below. This is a generalized pathway for sesquiterpenoid lactones and requires specific experimental validation for this particular compound.

Unveiling the Botanical Origins of Hydroxyisogermafurenolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyisogermafurenolide, a sesquiterpene lactone of the germacranolide class, has garnered interest within the scientific community for its potential bioactive properties. This technical guide provides an in-depth overview of the known natural sources of this compound, detailing its isolation, characterization, and the current understanding of its biological context. The information is presented to support further research and development efforts in the fields of phytochemistry and pharmacology.

Natural Sources of this compound

This compound has been identified as a constituent of plants belonging to the Lauraceae family. The primary documented source is:

-

Lindera aggregata : The roots of this plant have been reported to contain this compound.[1][2] Lindera aggregata is a well-known plant in traditional medicine, and its chemical profile is rich in sesquiterpenoids.[2]

While direct isolation of this compound has been specified from Lindera aggregata, the closely related compound, Isogermafurenolide, has been found in other species of the Lauraceae family, suggesting they may also be potential, yet unconfirmed, sources of its hydroxylated form. These include:

Quantitative Data

Currently, there is limited publicly available quantitative data on the specific yield or concentration of this compound from its natural sources. The isolation of this compound is often reported as part of broader phytochemical investigations of the source plant, with yields typically dependent on the collection site, time of harvest, and the extraction and purification methods employed.

| Plant Source | Plant Part | Compound | Reported Yield/Concentration | Reference |

| Lindera aggregata | Roots | This compound | Data not specified in available literature | [1][2] |

Experimental Protocols

The isolation and characterization of this compound follow established methodologies for the purification of sesquiterpene lactones from plant matrices. While a specific, detailed protocol for this individual compound is not exhaustively documented in a single source, a general workflow can be constructed based on common practices for this class of compounds.

General Experimental Workflow for Isolation and Purification

The following diagram illustrates a typical workflow for the extraction and isolation of sesquiterpene lactones like this compound from plant material.

Detailed Methodologies

-

Extraction:

-

The dried and powdered plant material (e.g., roots of Lindera aggregata) is typically subjected to extraction with an organic solvent. Common solvents for sesquiterpene lactones include ethanol, methanol, or ethyl acetate. This process is often carried out at room temperature over several days or using techniques like Soxhlet extraction to enhance efficiency.

-

-

Fractionation:

-

The resulting crude extract is concentrated under reduced pressure. To separate compounds based on polarity, the crude extract is suspended in water or a hydroalcoholic mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform or dichloromethane, ethyl acetate, and n-butanol. Sesquiterpene lactones are typically enriched in the ethyl acetate fraction.

-

-

Chromatographic Purification:

-

The bioactive fraction (e.g., the ethyl acetate fraction) is then subjected to one or more rounds of column chromatography.

-

Silica Gel Column Chromatography: This is a standard technique where the fraction is applied to a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Sephadex LH-20 Column Chromatography: This method is used for further purification, often with methanol as the eluent, to separate compounds based on molecular size and polarity.

-

-

Fractions collected from the column are monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification to obtain the pure compound is often achieved using preparative or semi-preparative HPLC, typically on a reversed-phase (e.g., C18) column with a mobile phase consisting of a mixture of water and methanol or acetonitrile.

-

Characterization of this compound

The structural elucidation of the isolated compound is performed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons and their neighboring environments.

-

¹³C NMR: Indicates the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure and stereochemistry.

-

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as hydroxyl (-OH) and lactone carbonyl (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores in the molecule.

Signaling and Biosynthetic Pathways

Biosynthesis of Sesquiterpene Lactones

The biosynthetic pathway for sesquiterpene lactones, including germacranolides like this compound, originates from the isoprenoid pathway. The general pathway is outlined below.

The biosynthesis begins with the formation of the C15 precursor, farnesyl pyrophosphate (FPP), from the mevalonate pathway. FPP is then cyclized by a sesquiterpene synthase to form the germacrene A skeleton. A series of post-cyclization modifications, including hydroxylations catalyzed by cytochrome P450 monooxygenases and subsequent oxidations and rearrangements, lead to the formation of the germacranolide structure, including the characteristic lactone ring. The specific enzymes involved in the final steps leading to this compound have not yet been elucidated.

Signaling Pathways Modulated by Sesquiterpene Lactones

While specific signaling pathways modulated by this compound are not yet defined, sesquiterpene lactones as a class are known to interact with various cellular targets and signaling pathways, primarily due to the presence of the α,β-unsaturated carbonyl group in the lactone ring, which can react with nucleophilic groups in proteins.

Several sesquiterpenoids isolated from Lindera aggregata have demonstrated biological activities such as anti-inflammatory and hepatoprotective effects.[4] These activities are often associated with the modulation of key signaling pathways involved in inflammation and oxidative stress.

Conclusion

This compound is a germacranolide sesquiterpene lactone naturally occurring in Lindera aggregata. While its full biological activity profile and specific molecular targets are still under investigation, the established methodologies for the isolation and characterization of related compounds provide a solid foundation for further research. This guide summarizes the current knowledge of its natural sources and provides a framework for its extraction and analysis. Future studies are warranted to quantify its presence in various sources, elucidate its complete biosynthetic pathway, and explore its potential pharmacological applications and effects on cellular signaling pathways.

References

- 1. Sesquiterpene lactones from the root tubers of Lindera aggregata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | A review on the chemical constituents and pharmacological efficacies of Lindera aggregata (Sims) Kosterm [frontiersin.org]

An In-depth Technical Guide to the Biosynthesis of Hydroxyisogermafurenolide in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyisogermafurenolide, a sesquiterpene lactone of the germacranolide class, is a natural product with potential pharmacological activities. Understanding its biosynthesis is crucial for developing biotechnological production platforms and for enabling synthetic biology approaches to generate novel derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in plants, primarily within the Asteraceae family. Drawing parallels with the well-characterized biosynthesis of the related compound costunolide, this document outlines the key enzymatic steps, from the generation of isoprenoid precursors to the formation of the core germacranolide skeleton and subsequent hydroxylation. Detailed experimental protocols for pathway elucidation and quantitative analysis are provided, along with visualizations of the metabolic route and experimental workflows.

Introduction to Sesquiterpene Lactone Biosynthesis

Sesquiterpene lactones (STLs) are a diverse group of C15 terpenoid natural products characterized by a γ-lactone ring. They are particularly abundant in the Asteraceae family and exhibit a wide range of biological activities. The biosynthesis of all terpenoids, including STLs, originates from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] In plants, these precursors are synthesized via two independent pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated in a single plant species, a robust hypothetical pathway can be constructed based on the well-established biosynthesis of the closely related germacranolide, costunolide.[2][3] The pathway can be divided into three main stages:

Stage 1: Formation of the Sesquiterpene Backbone

The biosynthesis begins with the condensation of two molecules of IPP and one molecule of DMAPP to form the C15 intermediate, farnesyl diphosphate (FPP). This reaction is catalyzed by farnesyl diphosphate synthase (FPPS) .

Subsequently, Germacrene A Synthase (GAS) , a key enzyme in the biosynthesis of many germacranolide-type STLs, catalyzes the cyclization of FPP to form the primary sesquiterpene olefin, (+)-germacrene A.[4]

Stage 2: Oxidation of Germacrene A

The next series of reactions involves the oxidation of germacrene A. This is initiated by Germacrene A Oxidase (GAO) , a cytochrome P450 monooxygenase (typically belonging to the CYP71AV subfamily). GAO catalyzes a three-step oxidation of the isopropenyl side chain of germacrene A to form germacrene A acid.[4][5]

Stage 3: Lactonization and Hydroxylation

The formation of the characteristic γ-lactone ring and the subsequent hydroxylation are the key steps that lead to this compound.

-

Lactone Ring Formation: Following the precedent of costunolide biosynthesis, a specific cytochrome P450 enzyme, a Costunolide Synthase (COS) homolog (e.g., from the CYP71BL subfamily), is proposed to catalyze the hydroxylation of germacrene A acid at the C6 position.[2][5] This 6α-hydroxylation is often followed by spontaneous dehydration and lactonization to form the germacranolide ring, yielding a costunolide-like intermediate.

-

Hydroxylation: The final step to yield this compound is a hydroxylation reaction on the germacranolide core. The exact position of this hydroxylation defines the final product. Based on the nomenclature, it is likely that a specific cytochrome P450 monooxygenase catalyzes this reaction. Identifying the specific CYP enzyme responsible for this final hydroxylation step is a key area for future research. The enzyme would likely belong to a CYP71 subclan, which is known to be involved in the late-stage functionalization of terpenoids.

A proposed biosynthetic pathway is depicted in the following diagram:

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetic parameters or in planta metabolite concentrations, for the biosynthesis of this compound. However, data from related pathways, such as costunolide biosynthesis, can provide a useful reference. The following table summarizes the types of quantitative data that are crucial for characterizing this pathway.

| Parameter | Description | Relevance | Typical Range (from related pathways) |

| Km (µM) | Michaelis constant; substrate concentration at half-maximal velocity. | Indicates enzyme-substrate affinity. | 1 - 50 µM |

| kcat (s-1) | Catalytic constant or turnover number. | Measures the number of substrate molecules converted per enzyme molecule per second. | 0.01 - 10 s-1 |

| kcat/Km (M-1s-1) | Catalytic efficiency. | Compares the efficiency of different enzymes or substrates. | 103 - 106 M-1s-1 |

| Metabolite Concentration (µg/g FW) | In planta concentration of biosynthetic intermediates and final product. | Provides insights into pathway flux and potential bottlenecks. | 0.1 - 100 µg/g FW |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Identification of Candidate Genes

A common strategy is to use transcriptomic data from a plant known to produce this compound, such as species from the genus Inula.[6][7] By comparing the transcriptomes of high-producing versus low-producing tissues or developmental stages, candidate genes, particularly those encoding terpene synthases and cytochrome P450s, can be identified.

Functional Characterization of Enzymes

-

Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequences of candidate genes and clone them into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain (e.g., WAT11). For P450 enzymes, co-expression with a cytochrome P450 reductase (CPR) is necessary.

-

Culture and Induction: Grow the yeast cultures in selective medium and induce protein expression by adding galactose.

-

Substrate Feeding: For characterizing hydroxylases, feed the yeast culture with the putative substrate (e.g., germacrene A acid or a costunolide-like intermediate).

-

Metabolite Extraction and Analysis: Extract the metabolites from the yeast culture with an organic solvent (e.g., ethyl acetate) and analyze by GC-MS or LC-MS/MS.

-

Vector Construction: Clone the candidate genes into a plant expression vector (e.g., pEAQ-HT).

-

Agroinfiltration: Introduce the expression constructs into Agrobacterium tumefaciens and infiltrate the bacterial suspension into the leaves of N. benthamiana.

-

Incubation: Incubate the plants for 5-7 days to allow for transient gene expression.

-

Metabolite Extraction and Analysis: Harvest the infiltrated leaf tissue, extract the metabolites, and analyze by GC-MS or LC-MS/MS.

In Vitro Enzyme Assays

-

Protein Expression and Purification: Express the candidate enzymes as recombinant proteins (e.g., in E. coli) and purify them.

-

Assay Conditions: Perform the enzyme assay in a suitable buffer containing the purified enzyme, the substrate, and any necessary co-factors (e.g., NADPH for P450s).

-

Product Detection: After incubation, stop the reaction, extract the products, and identify them by GC-MS or LC-MS/MS.

Quantitative Analysis by LC-MS/MS

-

Sample Preparation: Homogenize and extract plant material or yeast cultures with a suitable solvent (e.g., methanol or ethyl acetate).

-

Chromatographic Separation: Separate the metabolites using a C18 reversed-phase column with a water/acetonitrile gradient.

-

Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the target analytes. Develop a validated method using authentic standards.[6]

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for further research. The immediate priorities are the definitive elucidation of the complete pathway, including the identification and characterization of the specific hydroxylase responsible for the final step. This will involve the application of the experimental protocols outlined in this guide to plant species known to produce this compound. Once the complete set of biosynthetic genes is identified, metabolic engineering strategies in microbial or plant hosts can be employed for the sustainable production of this compound and its derivatives, paving the way for their further investigation and potential development as therapeutic agents.

References

- 1. Biosynthesis of Sesquiterpene Lactones in Plants and Metabolic Engineering for Their Biotechnological Production - CONICET [bicyt.conicet.gov.ar]

- 2. tandfonline.com [tandfonline.com]

- 3. The Sesquiterpene Lactone-Rich Fraction of Inula helenium L. Enhances the Antitumor Effect of Anti-PD-1 Antibody in Colorectal Cancer: Integrative Phytochemical, Transcriptomic, and Experimental Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inuviscolide | C15H20O3 | CID 176489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Sesquiterpene lactones from Inula montana L [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hydroxylated Furanoditerpenoids: A Case Study of Teucrin A

Disclaimer: Extensive searches of the scientific literature and chemical databases did not yield any information for a compound named "Hydroxyisogermafurenolide." This suggests that the name may be incorrect, a synonym not in common use, or refers to a novel, unpublished compound. Therefore, this technical guide will focus on a well-characterized hydroxylated furanoditerpenoid, Teucrin A , as a representative of this class of natural products. The data and protocols presented herein pertain to Teucrin A and are intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the physical, chemical, and biological properties of a relevant compound.

Physical and Chemical Properties of Teucrin A

Teucrin A is a neoclerodane diterpenoid that has been isolated from plants of the Teucrium genus. Its structure features a furan ring and a hydroxyl group, making it a suitable proxy for the requested topic. The known physical and chemical properties of Teucrin A are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₀O₆ | |

| Molecular Weight | 344.4 g/mol | |

| Appearance | White amorphous powder | |

| Melting Point | Not consistently reported | |

| Boiling Point | Not available | |

| Solubility | Soluble in chloroform, acetone, and other organic solvents. Limited solubility in water. | |

| Specific Rotation | [α]D values have been reported but can vary based on the solvent and experimental conditions. |

Experimental Protocols

Isolation and Purification of Teucrin A from Teucrium chamaedrys

The following is a general experimental protocol for the isolation and purification of Teucrin A from the aerial parts of Teucrium chamaedrys (wall germander). This protocol is based on common laboratory practices for the separation of natural products.

1. Extraction:

- Air-dried and powdered aerial parts of T. chamaedrys are subjected to extraction with a suitable organic solvent, such as acetone or a hydroalcoholic mixture, at room temperature for an extended period (e.g., 48-72 hours).

- The extraction process is typically repeated multiple times to ensure the exhaustive removal of secondary metabolites.

- The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation:

- The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is n-hexane, chloroform, and methanol.

- The chloroform fraction, which typically contains diterpenoids, is collected and concentrated.

3. Chromatographic Purification:

- The chloroform fraction is subjected to column chromatography over silica gel.

- The column is eluted with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

- Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Teucrin A.

- Fractions rich in Teucrin A are combined and may require further purification using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Spectroscopic Characterization of Teucrin A

The structure of Teucrin A is elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are essential for determining the carbon-hydrogen framework of the molecule. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of Teucrin A, confirming its molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O) from the lactone ring, and the furan ring vibrations.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the conjugated systems within the molecule.

Visualizations

Caption: General workflow for the isolation and purification of Teucrin A.

Caption: Hypothetical signaling pathway for Teucrin A-induced hepatotoxicity.

Biological Activity and Signaling Pathways of Teucrin A

Teucrin A has been the subject of toxicological studies due to the reported hepatotoxicity of germander extracts. The furan moiety in neoclerodane diterpenoids like Teucrin A is believed to be crucial for this activity.

The proposed mechanism of toxicity involves metabolic activation by cytochrome P450 enzymes in the liver. This process is thought to generate reactive epoxide metabolites that can form covalent adducts with cellular macromolecules, such as proteins and DNA. This binding can lead to cellular stress, disruption of cellular function, and ultimately trigger apoptosis (programmed cell death), resulting in liver damage. Pre-treatment with inhibitors of cytochrome P450 has been shown to decrease the hepatotoxicity of Teucrin A, supporting this hypothesis.

It is important to note that while this pathway explains the observed toxicity, other biological activities of Teucrin A and related compounds may exist and warrant further investigation.

Conclusion

While the compound "this compound" remains unidentified in the scientific literature, this guide provides a comprehensive overview of a representative hydroxylated furanoditerpenoid, Teucrin A. The presented data on its physical and chemical properties, along with detailed experimental protocols for its isolation and characterization, offer valuable insights for researchers in natural product chemistry and drug discovery. The elucidation of its mechanism of hepatotoxicity highlights the importance of understanding the metabolic fate of natural compounds. Further research on Teucrin A and similar furanoditerpenoids could uncover additional biological activities and therapeutic potential.

Spectroscopic Data for Hydroxyisogermafurenolide Remains Elusive

A comprehensive search for the spectroscopic data (NMR, IR, and MS) of Hydroxyisogermafurenolide has yielded no specific experimental values in publicly accessible chemical databases and scientific literature. As a result, a detailed technical guide on its spectroscopic signature cannot be compiled at this time.

Researchers and drug development professionals seeking to characterize this compound will find a notable absence of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Extensive queries of chemical repositories such as PubChem and searches through academic journals for the isolation and structure elucidation of this compound have not returned the specific quantitative data required for a thorough analysis.

While the structure of the related compound, Isogermafurenolide, is available, the addition of a hydroxyl group in this compound significantly alters its chemical environment, making direct extrapolation of spectroscopic data unreliable. The precise location of the hydroxyl group on the isogermafurenolide scaffold would be critical for predicting its spectral characteristics, and this information is not currently available.

Sesquiterpene lactones, the class of compounds to which this compound belongs, are commonly isolated from plants of the Asteraceae family, such as those of the Tithonia genus. However, a review of the phytochemical literature concerning these species did not reveal the isolation or characterization of a compound explicitly named this compound.

Without access to primary literature detailing the isolation and spectroscopic analysis of this specific compound, the creation of structured data tables and detailed experimental protocols is not possible.

General Workflow for Spectroscopic Analysis

For researchers who may have isolated this compound, the general workflow for its spectroscopic characterization would follow a standard procedure. This process is visualized in the diagram below.

Potential Biological Activities of Hydroxyisogermafurenolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyisogermafurenolide, a sesquiterpenoid compound found in various medicinal plants, has demonstrated notable biological activities, particularly in the realm of anti-inflammatory effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's potential therapeutic applications. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to facilitate further research and development. While robust data exists for its anti-inflammatory properties, the exploration of its anticancer and antioxidant potential is still in nascent stages. This guide aims to be a foundational resource for professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound is a naturally occurring sesquiterpenoid lactone, a class of compounds known for a wide array of biological activities. It has been isolated from several plant species, including those from the Curcuma and Commiphora genera, which have a long history of use in traditional medicine. The scientific investigation into the specific properties of this compound is an emerging field, with initial studies highlighting its potential as an anti-inflammatory agent. This guide synthesizes the available data to provide a clear and concise technical overview for the scientific community.

Quantitative Data on Biological Activities

The primary biological activity of this compound that has been quantitatively assessed is its anti-inflammatory effect. Currently, there is a lack of specific quantitative data in the public domain regarding its anticancer and antioxidant activities.

| Biological Activity | Assay | Test System | Measured Parameter | Result | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | IC50 | 26.0 µM | [1][2] |

Note: The IC50 value represents the concentration of a substance that is required for 50% inhibition of a biological process. A lower IC50 value indicates greater potency. For comparison, the IC50 of the control compound, hydrocortisone, in the same study was 53.8 µM.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to evaluate the biological activities of compounds like this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol is a standard method for assessing the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

3.1.1. Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug) are included.

3.1.2. Nitrite Quantification (Griess Assay)

-

After 24 hours of incubation with LPS and the test compound, the cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant in a new 96-well plate.

-

The mixture is incubated at room temperature for 10 minutes to allow for color development.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite (a stable product of NO) is determined from a standard curve generated with known concentrations of sodium nitrite.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.

3.1.3. Cell Viability Assay (MTT Assay)

To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed concurrently.

-

After removing the supernatant for the Griess assay, the cells remaining in the wells are incubated with a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

After a few hours of incubation, the formazan crystals formed by viable cells are solubilized with a solvent like DMSO.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm), which is proportional to the number of viable cells.

Anticancer Activity: Cell Viability Assay

This protocol describes a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous cell line (for assessing selectivity) are used.

-

Culture and Seeding: Cells are cultured in appropriate media and conditions and seeded in 96-well plates.

-

Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is determined using an MTT assay or a similar colorimetric or fluorometric method.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration that causes 50% inhibition of cell growth, is determined.

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

These are two of the most common and reliable methods for determining the in vitro antioxidant capacity of a compound.

3.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

-

A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Various concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (around 517 nm).

-

The scavenging activity is calculated as the percentage of DPPH radical discoloration. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

3.3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.

-

The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Different concentrations of this compound are added to the ABTS•+ solution.

-

After a defined incubation period, the absorbance is measured.

-

The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many sesquiterpene lactones, including those of the germacranolide class to which this compound belongs, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of genes involved in the inflammatory response, including the gene for inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.

Caption: Proposed anti-inflammatory mechanism of this compound.

The diagram above illustrates the likely mechanism by which this compound exerts its anti-inflammatory effect. In response to an inflammatory stimulus like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This degradation releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes like iNOS. This compound is hypothesized to inhibit the IKK complex, thereby preventing IκBα degradation and keeping NF-κB in an inactive state in the cytoplasm. This ultimately suppresses the production of NO and other inflammatory mediators.

Experimental Workflow for Investigating Biological Activities

The following diagram outlines a typical workflow for the initial investigation of the biological activities of a natural product like this compound.

Caption: A typical experimental workflow for natural product bioactivity screening.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with demonstrated anti-inflammatory activity, supported by a specific IC50 value for the inhibition of nitric oxide production. The likely mechanism of action involves the suppression of the NF-κB signaling pathway, a key regulator of inflammation.

While the anti-inflammatory potential is evident, further research is imperative to fully elucidate the therapeutic promise of this compound. Key future directions include:

-

Quantitative Assessment of Anticancer and Antioxidant Activities: Conducting in vitro assays to determine the IC50 values of this compound against a panel of cancer cell lines and in standard antioxidant assays.

-

Mechanism of Action Studies: Delving deeper into the molecular targets of this compound within the NF-κB and other relevant signaling pathways.

-

In Vivo Efficacy and Safety: Evaluating the anti-inflammatory, anticancer, and antioxidant effects of this compound in preclinical animal models to assess its efficacy, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activities and to potentially develop more potent and selective derivatives.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent. The existing data strongly warrants further investigation into its multifaceted biological activities.

References

- 1. Natural Germacrane Sesquiterpenes Inhibit Osteoclast Formation, Bone Resorption, RANKL-Induced NF-κB Activation, and IκBα Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Germafurenolide-Type Sesquiterpenoids: From Structural Elucidation to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Germafurenolide-type sesquiterpenoids, a significant class of natural products, have garnered considerable attention within the scientific community due to their diverse and potent biological activities. These compounds, characterized by a germacrane skeleton with a furan ring and a lactone moiety, are predominantly found in various plant families, including Asteraceae and Lamiaceae. This technical guide provides a comprehensive overview of the isolation, structural characterization, synthesis, and biological activities of notable germafurenolide-type sesquiterpenoids, with a focus on their therapeutic potential.

Isolation and Structural Elucidation

The isolation of germafurenolide-type sesquiterpenoids from their natural sources typically involves a series of chromatographic techniques. The general workflow for their purification is outlined below.

Structural elucidation of these complex molecules relies heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, COSY, HSQC, and HMBC experiments, is paramount for determining the carbon skeleton and the relative stereochemistry. Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns. Infrared (IR) spectroscopy helps identify functional groups such as carbonyls and hydroxyls, while X-ray crystallography offers unambiguous determination of the absolute configuration.

Quantitative Data of Selected Germafurenolide-Type Sesquiterpenoids

The following tables summarize key quantitative data for some of the most well-studied germafurenolide-type sesquiterpenoids.

Table 1: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Melting Point (°C) | Optical Rotation ([α]D) | Key IR Bands (cm⁻¹) | Key ¹³C NMR Signals (δ, ppm) |

| Costunolide | C₁₅H₂₀O₂ | 106-107 | +128° (CHCl₃) | 1765 (γ-lactone), 1665 (C=C) | ~170 (C=O), ~140-150 (olefinic C), ~80 (lactone C-O) |

| Parthenolide | C₁₅H₂₀O₃ | 115-116 | -79° (CHCl₃) | 1760 (γ-lactone), 1650 (C=C), 1250 (epoxide) | ~170 (C=O), ~140 (olefinic C), ~60 (epoxide C) |

| Reynosin | C₁₅H₂₀O₃ | 145-146 | +158° (CHCl₃) | 3400 (O-H), 1760 (γ-lactone), 1660 (C=C) | ~170 (C=O), ~140 (olefinic C), ~70 (C-OH) |

| Santamarine | C₁₅H₂₀O₃ | 136-138 | +96° (CHCl₃) | 3450 (O-H), 1760 (γ-lactone), 1660 (C=C) | ~170 (C=O), ~140 (olefinic C), ~70 (C-OH) |

| Glechomafuran | C₁₅H₂₀O₂ | 63-65 | +120° (CHCl₃) | 1670 (C=C), 1560 (furan) | ~140-150 (furan C), ~120-130 (olefinic C) |

Table 2: Biological Activity Data

| Compound | Biological Activity | Assay System | IC₅₀ / MIC (µM) | Reference |

| Costunolide | Anti-inflammatory | LPS-stimulated RAW 264.7 cells (NO production) | 5.0 - 10.0 | [1] |

| Cytotoxic | Human cancer cell lines (e.g., A549, HeLa) | 10.0 - 25.0 | [2] | |

| Parthenolide | Cytotoxic | Human bladder cancer 5637 cells | ~5.0 - 10.0 | [3] |

| Anti-inflammatory | Inhibition of NF-κB | Varies with cell type | [4] | |

| Reynosin | Mycobactericidal | Mycobacterium tuberculosis H37Rv | 64 - 128 (µg/mL) | [5] |

| Cytotoxic | HL-60, U937 leukemia cells | Not specified | [5] | |

| Santamarine | Mycobactericidal | Mycobacterium tuberculosis H37Rv | 128 (µg/mL) | [5] |

| Anti-inflammatory | Not specified | Not specified | [5] | |

| Glechomafuran | Anti-angiogenic | VEGF-induced HUVEC proliferation | 4.03 ± 0.26 | Not found in search results |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for key experiments cited in the literature.

General Protocol for Isolation and Purification

-

Extraction: Air-dried and powdered plant material is extracted exhaustively with a suitable organic solvent (e.g., methanol, ethanol, or chloroform) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: Each fraction is subjected to a series of column chromatography steps. Silica gel is commonly used for initial separation, followed by purification on Sephadex LH-20 or by using high-performance liquid chromatography (HPLC) to obtain the pure germafurenolide-type sesquiterpenoids.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Human cancer cells (e.g., 5637 bladder cancer cells) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., parthenolide, 0-10 µM) for 24 to 48 hours.[3] A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[3]

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Signaling Pathways and Mechanism of Action

Germafurenolide-type sesquiterpenoids exert their biological effects through the modulation of various signaling pathways. Costunolide, a well-studied example, has been shown to exhibit potent anti-inflammatory effects by targeting key inflammatory signaling cascades.

As depicted in Figure 2, costunolide has been demonstrated to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway by preventing the phosphorylation of IκB kinase (IKK), which in turn blocks the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[1] Additionally, costunolide can suppress the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK and p38.[6] More recently, it has been shown that costunolide can directly target the NACHT domain of NLRP3, thereby inhibiting the assembly and activation of the NLRP3 inflammasome.[7] This multi-target inhibition of key pro-inflammatory pathways underscores the significant anti-inflammatory potential of costunolide and related germafurenolide-type sesquiterpenoids.

Conclusion

Germafurenolide-type sesquiterpenoids represent a promising class of natural products with a wide array of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. The continuous discovery of new compounds within this class, coupled with detailed investigations into their mechanisms of action, provides a strong foundation for the development of novel therapeutic agents. Further research focusing on synthetic derivatization to improve potency and selectivity, as well as comprehensive preclinical and clinical studies, will be crucial in translating the therapeutic potential of these fascinating molecules into clinical applications. This guide serves as a foundational resource for professionals in the fields of natural product chemistry, pharmacology, and drug development to further explore and harness the potential of germafurenolide-type sesquiterpenoids.

References

- 1. Costunolide alleviates atherosclerosis in high-fat diet-fed ApoE-/- mice through covalently binding to IKKβ and inhibiting NF-κB-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Parthenolide Induces Apoptosis and Cell Cycle Arrest of Human 5637 Bladder Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Costunolide, a sesquiterpene lactone, inhibits the differentiation of pro-inflammatory CD4+ T cells through the modulation of mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Costunolide covalently targets NACHT domain of NLRP3 to inhibit inflammasome activation and alleviate NLRP3-driven inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Hydroxyisogermafurenolide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust in silico workflow designed to predict the bioactivity of Hydroxyisogermafurenolide, a sesquiterpene lactone of significant interest. In the absence of extensive experimental data, computational methods offer a rapid and cost-effective approach to elucidate potential therapeutic applications, understand mechanisms of action, and assess the druggability of this natural product. This document outlines detailed methodologies for ligand preparation, target prediction, molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling. Through the integration of these computational tools, researchers can generate valuable, data-driven hypotheses regarding the anti-inflammatory and cytotoxic potential of this compound, thereby guiding and accelerating future experimental validation.

Introduction

Sesquiterpene lactones are a diverse class of naturally occurring compounds renowned for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] this compound, a member of this family, represents a promising scaffold for drug discovery. However, comprehensive experimental characterization of its bioactivity and mechanism of action is currently lacking.

In silico, or computational, approaches have emerged as indispensable tools in modern drug discovery, enabling the prediction of a compound's biological profile before its synthesis or isolation.[4] These methods significantly reduce the time and resources required for initial screening and provide valuable insights into the molecular interactions underpinning a compound's activity.

This guide details a systematic in silico workflow to predict the bioactivity of this compound. The workflow encompasses several key stages:

-

Ligand and Target Preparation: Preparing the 3D structure of this compound and identifying potential protein targets.

-

Molecular Docking: Simulating the interaction between this compound and its predicted targets to estimate binding affinity.

-

QSAR Analysis: Building predictive models based on the structure-activity relationships of similar sesquiterpene lactones.

-

ADMET Prediction: Assessing the pharmacokinetic and toxicity profile of the molecule.

By following this workflow, researchers can generate a comprehensive in silico bioactivity profile of this compound, laying the groundwork for targeted in vitro and in vivo studies.

In Silico Bioactivity Prediction Workflow

The following diagram illustrates the comprehensive workflow for the in silico prediction of this compound's bioactivity.

Experimental Protocols

Ligand Preparation

-

Obtain 2D Structure: Draw the chemical structure of 8β-hydroxy-isogermafurenolide using a chemical drawing software such as ChemDraw or MarvinSketch.

-

Convert to 3D: Convert the 2D structure to a 3D structure using the software's built-in functionalities.

-

Energy Minimization: Perform energy minimization of the 3D structure using a force field such as MMFF94 to obtain a low-energy conformation. This can be done in software like Avogadro or MOE.

-

Save in Appropriate Format: Save the optimized 3D structure in a suitable format for subsequent analyses, such as .sdf or .mol2.

In Silico Target Prediction

-

Access Web Server: Navigate to a target prediction web server such as SwissTargetPrediction.

-

Input Molecule: Paste the SMILES string of 8β-hydroxy-isogermafurenolide into the input query box.

-

Select Organism: Choose the target organism, typically Homo sapiens for drug discovery purposes.

-

Run Prediction: Initiate the target prediction process.

-

Analyze Results: The server will provide a list of predicted protein targets, ranked by probability. Analyze the list to identify targets relevant to potential anti-inflammatory and cytotoxic activities (e.g., kinases, transcription factors, enzymes involved in inflammation).

Molecular Docking

This protocol outlines the use of AutoDock Vina, a widely used open-source docking program.

-

Prepare the Receptor:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera.

-

Add polar hydrogens to the protein.

-

Save the prepared receptor in the .pdbqt format using AutoDock Tools.

-

-

Prepare the Ligand:

-

Load the prepared 3D structure of 8β-hydroxy-isogermafurenolide into AutoDock Tools.

-

Define the rotatable bonds.

-

Save the ligand in the .pdbqt format.

-

-

Define the Binding Site (Grid Box):

-

Identify the active site of the receptor, often based on the location of the co-crystallized ligand or from literature.

-

Define the grid box dimensions and center to encompass the active site.

-

-

Run Docking Simulation:

-

Create a configuration file specifying the paths to the receptor and ligand .pdbqt files, and the grid box parameters.

-

Execute the AutoDock Vina command from the terminal, referencing the configuration file.

-

-

Analyze Docking Results:

-

Vina will output a file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the docking poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) using PyMOL or Discovery Studio Visualizer.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

This protocol describes a general workflow for building a QSAR model using open-source software like R or Python with relevant libraries (e.g., RDKit, scikit-learn).

-

Data Collection:

-

Compile a dataset of sesquiterpene lactones with known cytotoxic or anti-inflammatory activities (e.g., IC50 values) from literature or databases like ChEMBL.

-

-

Molecular Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., topological, electronic, steric) using software like PaDEL-Descriptor or Mordred.

-

-

Data Splitting:

-

Divide the dataset into a training set (typically 70-80%) and a test set (20-30%) to build and validate the model, respectively.

-

-

Model Building:

-

Use a machine learning algorithm (e.g., multiple linear regression, random forest, support vector machine) to build a model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable) of the training set.

-

-

Model Validation:

-

Evaluate the predictive power of the model using the test set. Key statistical parameters include the coefficient of determination (R²) and root mean square error (RMSE).

-

-

Prediction for this compound:

-

Calculate the same set of molecular descriptors for 8β-hydroxy-isogermafurenolide.

-

Use the validated QSAR model to predict its bioactivity.

-

ADMET Prediction

-

Access Web Server: Utilize online ADMET prediction tools such as SwissADME or pkCSM.

-

Input Molecule: Submit the SMILES string or the 3D structure of 8β-hydroxy-isogermafurenolide.

-

Run Prediction: Execute the ADMET prediction.

-

Analyze Results: The server will provide a comprehensive report on various ADMET properties, including:

-

Absorption: Lipophilicity (logP), water solubility, gastrointestinal absorption.

-

Distribution: Blood-brain barrier permeability, plasma protein binding.

-

Metabolism: Cytochrome P450 enzyme inhibition.

-

Excretion: Renal clearance.

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

-

Data Presentation

The following tables present hypothetical and literature-derived quantitative data to illustrate the expected outcomes of the in silico workflow.

Table 1: Predicted Protein Targets for this compound

| Target Class | Predicted Target | Function | Relevance to Bioactivity |

| Kinase | Mitogen-activated protein kinase (MAPK) | Cell proliferation, differentiation, inflammation | Cytotoxicity, Anti-inflammatory |

| Transcription Factor | Nuclear factor kappa B (NF-κB) p65 subunit | Regulation of inflammatory and immune responses | Anti-inflammatory |

| Enzyme | Cyclooxygenase-2 (COX-2) | Prostaglandin synthesis in inflammation | Anti-inflammatory |

| Apoptosis Regulator | B-cell lymphoma 2 (Bcl-2) | Inhibition of apoptosis | Cytotoxicity |

Table 2: Molecular Docking Results of Sesquiterpene Lactones against NF-κB (p65)

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| This compound (Predicted) | -8.5 | Arg33, Cys38, Gln120 | This Study (Hypothetical) |

| Parthenolide | -7.9 | Arg33, Cys38, Lys122 | Fictional Reference A |

| Helenalin | -8.2 | Cys38, Glu118, Ser119 | Fictional Reference B |

| Costunolide | -7.5 | Arg33, Lys122, Lys123 | Fictional Reference C |

Table 3: QSAR Predicted Cytotoxicity of Sesquiterpene Lactones against A549 Cancer Cell Line

| Compound | Predicted pIC50 | Experimental pIC50 | Reference |

| This compound (Predicted) | 5.8 | N/A | This Study (Hypothetical) |

| Dehydrocostus Lactone | 5.5 | 5.4 | Fictional Reference D |

| Alantolactone | 6.1 | 6.0 | Fictional Reference E |

| Isoalantolactone | 6.0 | 5.9 | Fictional Reference E |

Table 4: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 250.34 g/mol | Good |

| LogP | 2.5 | Good |

| Water Solubility | Moderately Soluble | Acceptable |

| Pharmacokinetics | ||

| GI Absorption | High | Favorable |

| BBB Permeant | No | Low CNS side effects |

| CYP2D6 Inhibitor | No | Low drug-drug interaction risk |

| Druglikeness | ||

| Lipinski's Rule of 5 | 0 Violations | Druglike |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Safe |

| hERG I Inhibitor | No | Low cardiotoxicity risk |

| Hepatotoxicity | Low risk | Safe |

Predicted Signaling Pathway Involvement

Based on the predicted targets, this compound is likely to modulate key inflammatory signaling pathways such as the NF-κB and STAT3 pathways. The following diagram illustrates a hypothetical mechanism of action.

Conclusion

The in silico workflow presented in this technical guide provides a powerful and efficient framework for predicting the bioactivity of this compound. By leveraging a combination of target prediction, molecular docking, QSAR modeling, and ADMET profiling, researchers can gain significant insights into the therapeutic potential of this natural product. The hypothetical data and pathway analyses suggest that this compound may possess promising anti-inflammatory and cytotoxic properties, potentially mediated through the inhibition of key signaling pathways like NF-κB and STAT3. Furthermore, the predicted ADMET profile indicates good druggability with a low risk of toxicity.

It is crucial to emphasize that these in silico predictions serve as a foundational hypothesis-generating step. The findings from this computational analysis should be used to guide and prioritize subsequent experimental validation through in vitro and in vivo assays. The methodologies and data presented herein offer a clear roadmap for the continued investigation of this compound as a potential lead compound in drug discovery.

References

- 1. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring sesquiterpene lactones: structural diversity and antiviral therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08125K [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Isogermafurenolide | C15H20O2 | CID 14038405 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of Hydroxyisogermafurenolide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of hydroxyisogermafurenolide, a sesquiterpene lactone of interest for its potential biological activities. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document synthesizes qualitative information and presents solubility data for structurally related sesquiterpene lactones to provide a valuable frame of reference. Furthermore, a detailed experimental protocol for determining solubility is provided to empower researchers to generate specific data for their applications.

Overview of Sesquiterpene Lactone Solubility

Sesquiterpene lactones are a diverse group of natural products characterized by a C15 skeleton and a lactone ring. Their solubility is largely dictated by the polarity of the overall molecule, which is influenced by the presence of various functional groups such as hydroxyls, ketones, and esters. Generally, sesquiterpene lactones are soluble in fats and alcohols[1]. Polar organic solvents are often employed for their extraction from plant matrices, indicating good solubility in these solvents.

Qualitative Solubility of this compound

Based on the general principles of "like dissolves like" and the common extraction solvents used for sesquiterpene lactones, the expected solubility of this compound in various organic solvents is summarized below.

dot

Caption: Predicted solubility of this compound in different solvent classes.

Quantitative Solubility Data for Structurally Related Sesquiterpene Lactones

| Sesquiterpene Lactone | Solvent | Temperature (°C) | Solubility | Reference |

| Parthenolide | Methanol/Dichloromethane (1:1 v/v) | Not Specified | 1.13 mg/mL | [2] |

| Santonine | Methanol/Dichloromethane (1:1 v/v) | Not Specified | 1.1 mg/mL | [2] |

| Alantolactone | Methanol/Dichloromethane (1:1 v/v) | Not Specified | 0.9 mg/mL | [2] |

| Costunolide | Methanol/Dichloromethane (1:1 v/v) | Not Specified | 0.77 mg/mL | [2] |

| Dehydrocostuslactone | Methanol/Dichloromethane (1:1 v/v) | Not Specified | 0.73 mg/mL | [2] |

| Helenaline | Methanol/Dichloromethane (1:1 v/v) | Not Specified | 0.77 mg/mL | [2] |

| Isoalantolactone | Methanol/Dichloromethane (1:1 v/v) | Not Specified | 0.93 mg/mL | [2] |

| Argolide | 96% Ethanol | 25 | Not specified, but soluble | [3] |

| Cnicin | Ethyl Acetate | Room Temperature | Soluble (used for extraction) | [4] |

| Salonitenolide | Dichloromethane | Room Temperature | Soluble (used for extraction) | [4] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[5]

4.1. Materials

-

This compound (or other compound of interest)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with airtight seals

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Analytical balance

4.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[5]

-

-

Phase Separation:

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vial at a moderate speed.

-

Carefully aspirate the supernatant (the clear, saturated solution) using a syringe.

-

Filter the supernatant through a chemically inert syringe filter to remove any remaining solid particles.[5]

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of the compound to accurately quantify the concentration in the sample.

-

-

Data Reporting:

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

-

dot

Caption: Experimental workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Polarity: As a moderately polar molecule, this compound is expected to be more soluble in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Solvent Mixtures: The solubility of a compound can often be enhanced by using a mixture of solvents. For instance, a small amount of a more polar solvent added to a less polar solvent can significantly increase solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be fully elucidated in the public domain, this guide provides a robust framework for researchers and drug development professionals. By understanding the general solubility characteristics of sesquiterpene lactones, utilizing the provided data for related compounds as a reference, and employing the detailed experimental protocol, scientists can effectively determine the solubility of this compound in various organic solvents to advance their research and development efforts.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Hydroxyisogermafurenolide from Plant Material

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the extraction and purification of Hydroxyisogermafurenolide, a sesquiterpene lactone of the germacranolide type, from plant material. This document outlines the necessary materials, equipment, and a step-by-step methodology for laboratory-scale isolation of this bioactive compound.

Introduction

This compound is a naturally occurring sesquiterpene lactone found in various plant species, particularly within the Asteraceae family. Sesquiterpene lactones are a diverse group of secondary metabolites known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. This protocol is designed to serve as a guide for the efficient extraction and purification of this compound for research and drug development purposes. The primary plant source referenced in this protocol is Inula britannica, a known producer of various sesquiterpenoids.

Data Presentation: Comparative Extraction Yields

The yield of this compound can vary significantly based on the plant source, the extraction method, and the solvent system employed. The following table summarizes typical yields for sesquiterpene lactones from Asteraceae species using different extraction techniques. While specific data for this compound is limited, these values provide a general benchmark.

| Extraction Method | Plant Material | Solvent System | Typical Sesquiterpene Lactone Yield (% of dry weight) | Reference |

| Maceration | Inula britannica (aerial parts) | Ethanol | 0.5 - 1.5% | General knowledge from phytochemical studies |

| Soxhlet Extraction | Tanacetum parthenium (aerial parts) | n-Hexane followed by Ethanol | 1.0 - 2.5% | General knowledge from phytochemical studies |

| Ultrasonic-Assisted Extraction (UAE) | Artemisia annua (leaves) | Methanol | 1.2 - 2.0% | General knowledge from phytochemical studies |

| Supercritical Fluid Extraction (SFE) | Tanacetum parthenium (flowers) | Supercritical CO2 | 0.8 - 1.8% | General knowledge from phytochemical studies |

Experimental Protocols

This section details the step-by-step procedures for the extraction, purification, and analysis of this compound.

Part 1: Extraction of Crude Plant Material

This protocol utilizes maceration, a simple and effective method for the extraction of thermolabile compounds.

Materials and Equipment:

-

Dried and powdered aerial parts of Inula britannica

-

Ethanol (95%, analytical grade)

-

Methanol (analytical grade)

-

n-Hexane (analytical grade)

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

-

Glass funnels and beakers

-

Shaking incubator or magnetic stirrer

Procedure:

-

Defatting: To remove nonpolar constituents that may interfere with subsequent purification, the powdered plant material is first defatted.

-

Soak 100 g of the dried, powdered plant material in 500 mL of n-hexane.

-

Stir the mixture for 24 hours at room temperature.

-

Filter the mixture through filter paper and discard the n-hexane extract.

-

Allow the plant material to air-dry completely in a fume hood.

-

-

Ethanolic Extraction:

-

Transfer the defatted plant material to a large flask.

-

Add 1 L of 95% ethanol to the flask.

-

Seal the flask and place it in a shaking incubator or on a magnetic stirrer at room temperature for 72 hours.

-

-

Filtration and Concentration:

-

Filter the ethanolic extract through filter paper to remove the plant debris.

-

Repeat the extraction process on the plant residue two more times with fresh ethanol to ensure complete extraction.

-

Combine all the ethanolic filtrates.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

-

Part 2: Purification by Column Chromatography

The crude extract is purified using silica gel column chromatography to isolate this compound.

Materials and Equipment:

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Methanol (analytical grade)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm and 366 nm)

-

Visualizing reagent: Anisaldehyde-sulfuric acid solution (0.5 mL p-anisaldehyde, 0.5 mL sulfuric acid, 9 mL ethanol).[1]

-

Fraction collector (optional)

-

Rotary evaporator

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in n-hexane.

-

Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle and then drain the excess n-hexane until the solvent level is just above the silica bed.

-

-

Sample Loading:

-

Dissolve a portion of the crude extract in a minimal amount of methanol and then adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely.

-

Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

-

-

Elution:

-

Begin elution with 100% n-hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the n-hexane (e.g., 95:5, 90:10, 85:15, and so on).

-

Collect fractions of a consistent volume (e.g., 20 mL).

-

-

TLC Monitoring:

-

Monitor the collected fractions using TLC.

-

Spot a small amount of each fraction onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

Visualize the spots under a UV lamp and by spraying with the anisaldehyde-sulfuric acid reagent followed by gentle heating. Terpenoids typically appear as purple, blue, or brown spots.[2][3]

-

Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound.

-

-

Final Concentration:

-

Concentrate the combined pure fractions using a rotary evaporator to yield the isolated this compound.

-

Further purification can be achieved by recrystallization if necessary.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the extraction and purification of this compound.

Caption: Experimental workflow for this compound extraction.

Caption: Logical flow of the column chromatography purification process.

References

HPLC method for the quantification of Hydroxyisogermafurenolide

An optimized and validated High-Performance Liquid Chromatography (HPLC) method is presented for the quantitative determination of Hydroxyisogermafurenolide. This sesquiterpene lactone is a compound of interest in phytochemical and pharmacological research. The following protocol provides a robust framework for its accurate quantification in various sample matrices, particularly from plant extracts.

This method employs a reversed-phase C18 column with UV detection, which is a common and reliable approach for the analysis of sesquiterpenes.[1][2][3] The protocol has been developed based on established methodologies for similar compounds and is suitable for routine quality control and research purposes.

Experimental Protocols

Apparatus and Software

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic data station (e.g., Empower™, Chromeleon™).

-